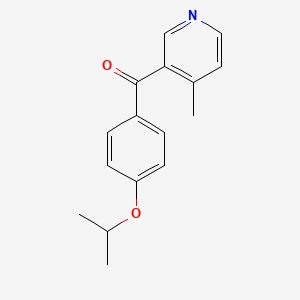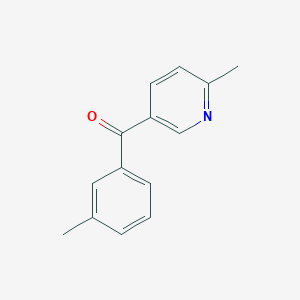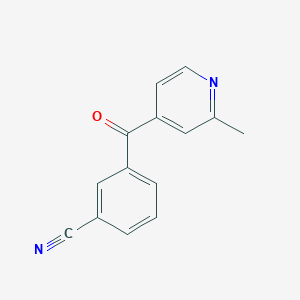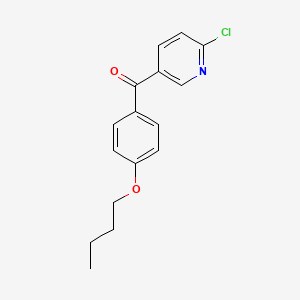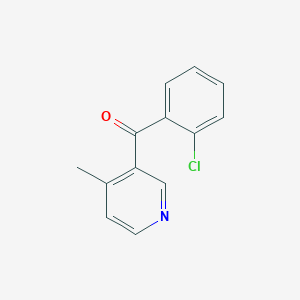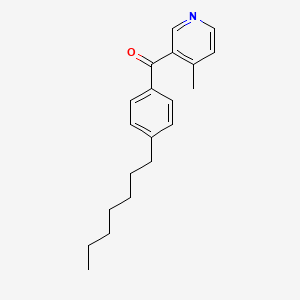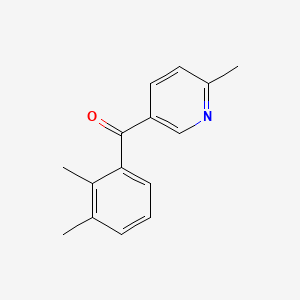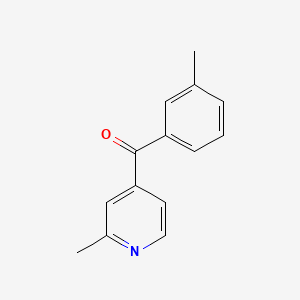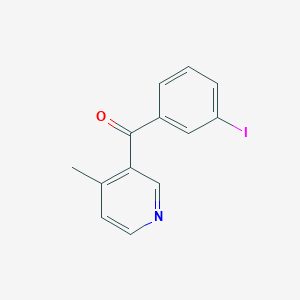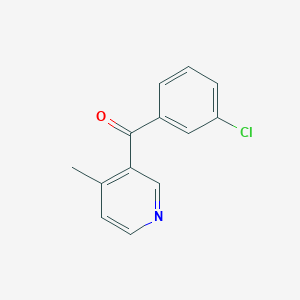
3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine
概要
説明
“3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 199.53 . It is a colorless to light-yellow liquid at room temperature .
Synthesis Analysis
Trifluoromethylpyridines, including “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research .Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H2ClF4N/c7-4-2-1-3 (8)5 (12-4)6 (9,10)11/h1-2H . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. They are used in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Strategies : A notable application is in the development of new strategies for synthesizing poly-substituted pyridines. Chen et al. (2010) described a method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, highlighting the use of C-F bond breaking (Chen et al., 2010).
- Halogen Shuffling in Pyridines : Research by Mongin et al. (1998) explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showing its utility in halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Chemical Properties and Reactions
- Investigation of Antimicrobial Activities : Evecen et al. (2017) conducted a comprehensive study on 2-Chloro-6-(trifluoromethyl)pyridine, examining its antimicrobial activities, DNA interaction, and spectroscopic properties (Evecen et al., 2017).
- Deprotonative Coupling : Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, using amide base generated in situ (Shigeno et al., 2019).
Applications in Pesticide Synthesis
- Pesticide Synthesis : Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative used in pesticide synthesis (Lu Xin-xin, 2006).
Advanced Chemical Synthesis Techniques
- Novel Synthesis Methods : Suzuki et al. (2007) developed novel synthesis methods for fluorine-containing pentasubstituted pyridine derivatives, showcasing the versatility of 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine in complex chemical transformations (Suzuki et al., 2007).
作用機序
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used as intermediates in organic synthesis .
Mode of Action
Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, the TFMP acts as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Tfmps are known to be involved in various chemical reactions, including amination reactions . They are also used as catalytic ligands for regioselective preparation of certain compounds .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmps are thought to contribute to their biological activities .
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that they may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine. It’s worth noting that TFMPs are generally environmentally benign , suggesting that they may be relatively stable and effective in various environmental conditions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily driven by its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation, leading to the formation of metabolites with different biological activities. These temporal changes can affect the compound’s efficacy and safety in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or anti-inflammatory properties. At high doses, this compound can cause toxic or adverse effects, including cellular damage or organ toxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity. For example, the formation of reactive metabolites can lead to cellular damage, while the production of inactive metabolites may reduce the compound’s efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its biological activity and toxicity, as certain tissues may be more susceptible to its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For instance, this compound may localize to the mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
3-chloro-6-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJVPWDWPJWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215299-75-4 | |
| Record name | 3-chloro-6-fluoro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



